(Z)-3-(furan-2-yl)-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]prop-2-enamide
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Overview
Description
(Z)-3-(furan-2-yl)-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]prop-2-enamide is a complex organic compound that features a furan ring, a benzotriazole moiety, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(furan-2-yl)-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and benzotriazole intermediates, followed by their coupling through a prop-2-enamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(furan-2-yl)-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(furan-2-yl)-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways .
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may be studied for its effects on various diseases or conditions, contributing to the development of new drugs or treatments .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (Z)-3-(furan-2-yl)-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanamine: A simpler compound with a furan ring and an amine group.
Benzotriazole: A compound with a benzotriazole moiety, commonly used as a corrosion inhibitor.
Prop-2-enamide: A basic amide compound with a prop-2-enamide group.
Uniqueness
What sets (Z)-3-(furan-2-yl)-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]prop-2-enamide apart is its combination of these functional groups into a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(Z)-3-(furan-2-yl)-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-5-7-16(8-6-14)25-23-19-12-15(2)18(13-20(19)24-25)22-21(26)10-9-17-4-3-11-27-17/h3-13H,1-2H3,(H,22,26)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFOCNJULKVTCI-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C=CC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)/C=C\C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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